molecular formula C10H11BrOS B14058679 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14058679
M. Wt: 259.16 g/mol
InChI Key: IEELGOBADDKYSM-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a mercapto group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 3-methyl-4-mercaptophenylpropan-2-one, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include disulfides or sulfonic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These reactions can modulate the activity of biological molecules or materials, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

IEELGOBADDKYSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)CBr

Origin of Product

United States

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